molecular formula C8H16ClNO B2479517 (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride CAS No. 2580185-12-0

(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

Cat. No.: B2479517
CAS No.: 2580185-12-0
M. Wt: 177.67
InChI Key: HNLXFCSBUUEPQI-UHFFFAOYSA-N
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Description

The compound (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride (CAS: Not explicitly listed; referred to as "1-{5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride" in and ) is a bicyclic ether derivative with a primary amine group and two methyl substituents at the 5,5-positions of the bicyclo[2.1.1]hexane scaffold. Its molecular formula is C₈H₁₆ClNO (MW: 177.68 g/mol), and it is commonly used as a building block in medicinal chemistry and drug discovery due to its rigid bicyclic structure, which enhances binding specificity in target proteins .

Properties

IUPAC Name

(5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7(2)6-3-8(7,5-9)10-4-6;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLXFCSBUUEPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1(OC2)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-2-oxabicyclo[211]hexan-1-yl)methanamine;hydrochloride typically involves the formation of the bicyclic core followed by functionalizationThe reaction conditions often include the use of photochemistry to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₆ClNO
  • Molecular Weight : 177.67 g/mol
  • CAS Number : 2580185-12-0

The compound features a bicyclic structure that includes an oxygen atom, which contributes to its reactivity and interaction with biological systems.

Chemistry

In organic synthesis, (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride serves as a valuable building block for creating more complex molecules. It can undergo various chemical transformations:

  • Oxidation : The compound can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction : It can be reduced using lithium aluminum hydride to yield different amine derivatives.
  • Nucleophilic Substitution : The methanamine group can be replaced by other nucleophiles under suitable conditions.

Biology

The biological significance of this compound is highlighted by its interactions with enzymes and receptors:

  • Enzyme Interactions : It is used in studies to understand enzyme mechanisms and metabolic pathways.
  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

The table below summarizes key biological activities associated with (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride:

Activity Description
CytotoxicityExhibits significant cytotoxic effects against leukemic cell lines.
AntimicrobialShows activity against both Gram-positive and Gram-negative bacteria.
NeuroprotectiveMitigates oxidative stress-induced neuronal damage in vitro.

Case Studies and Research Findings

Several studies have investigated the applications and effects of (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride:

Cytotoxicity Studies

In a study examining various analogues of bicyclic compounds, it was found that this compound demonstrated significant cytotoxic effects against leukemic cell lines, with IC50 values indicating effective concentration ranges for potential therapeutic use.

Antimicrobial Testing

Research has shown that derivatives of this compound possess notable antimicrobial activity, making it a candidate for further exploration in clinical settings as an antimicrobial agent.

Neuroprotective Effects

A recent investigation highlighted the compound's potential in neuroprotection, where it was found to reduce oxidative stress-induced neuronal damage in vitro, suggesting possible applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride 5,5-dimethyl C₈H₁₆ClNO 177.68 Rigid bicyclic scaffold; enhanced steric hindrance
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride (CAS: 2170372-24-2) 4-methyl C₇H₁₄ClNO 163.65 Smaller substituent; reduced steric bulk
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride (CAS: 2411279-09-7) 3-methyl C₇H₁₄ClNO 163.65 Methyl at position 3; altered ring strain
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS: 104234-94-8) 4-amino, ethyl ester C₈H₁₄ClNO₃ 207.66 Ester functional group; potential prodrug applications
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride (CAS: 637740-18-2) Azabicyclo, acetic acid C₇H₁₂ClNO₂ 177.63 Nitrogen substitution; carboxylic acid group

Physicochemical Properties

  • Lipophilicity : The 5,5-dimethyl variant exhibits higher lipophilicity (logP ~1.8 estimated) compared to the 3-methyl and 4-methyl analogs due to its bulky substituents, which may improve blood-brain barrier penetration .
  • Solubility : The ethyl ester derivative (CAS: 104234-94-8) shows improved aqueous solubility (≥50 mg/mL in water) owing to its polar ester group, whereas the 5,5-dimethyl compound is sparingly soluble (<10 mg/mL) .
  • Stability : The 5,5-dimethyl substitution provides steric protection against enzymatic degradation, enhancing metabolic stability compared to unsubstituted analogs .

Biological Activity

The compound (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride , also known as 2-oxabicyclo[2.1.1]hexan-1-ylmethanamine hydrochloride , is a bicyclic amine with a unique structural configuration that includes an oxygen atom within its bicyclic framework. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C₆H₁₁NO
  • Molecular Weight : 113.16 g/mol
  • CAS Number : 1935424-98-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bicyclic structure allows it to fit into specific receptors, potentially modulating their activity. The precise mechanisms may involve:

  • Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes, leading to altered metabolic processes.

Biological Activities

Research indicates that the compound exhibits several biological activities, which are summarized in the following table:

Activity Type Description
Cytotoxicity Demonstrated effectiveness against various cancer cell lines, indicating potential as an anticancer agent. Studies have shown correlations between structural modifications and increased cytotoxic effects .
Antimicrobial Exhibits antimicrobial properties against certain pathogens, suggesting potential applications in treating infections .
Neuroprotective Preliminary studies suggest neuroprotective effects, possibly through modulation of neurotransmitter systems .
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Studies : In a study examining various analogues of bicyclic compounds, (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine showed significant cytotoxic effects against leukemic cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Antimicrobial Testing : Research has indicated that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent in clinical settings .
  • Neuroprotective Effects : A recent investigation highlighted the potential of this compound in neuroprotection, where it was found to mitigate oxidative stress-induced neuronal damage in vitro, suggesting avenues for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves bicyclic scaffold formation via [2.1.1]oxabicyclo intermediates, followed by amination and salt formation. Key steps include:

  • Cyclization : Use of Diels-Alder or photochemical reactions to construct the bicyclic core .
  • Amination : Introduction of the methanamine group via nucleophilic substitution or reductive amination .
  • Hydrochloride Salt Formation : Reaction with HCl in polar solvents (e.g., ethanol) to enhance stability .
    • Optimization : Temperature control (e.g., <60°C) prevents decomposition of acid-sensitive intermediates. Catalytic systems like rhodium or palladium may improve regioselectivity .

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify bicyclic structure and substituent positions (e.g., dimethyl groups at C5) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclo framework .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z ~207.65 for the free base) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : High aqueous solubility due to the hydrochloride salt (e.g., >50 mg/mL in PBS at pH 7.4) .
  • Stability :

  • Acidic Conditions : Stable at pH 2–3 but degrades at pH >8 due to amine deprotonation and ring-opening .
  • Thermal Stability : Decomposition observed >60°C; storage at -20°C in desiccated form is recommended .

Advanced Research Questions

Q. What computational models predict the interaction of this compound with neurological targets (e.g., serotonin receptors)?

  • Methodology :

  • Molecular Docking : Rigid bicyclic structure may fit into hydrophobic pockets of 5-HT receptors. Use software like AutoDock Vina with receptor PDB IDs (e.g., 6A93) .
  • MD Simulations : Assess binding stability over 100-ns trajectories; monitor hydrogen bonding with conserved residues (e.g., Asp155 in 5-HT2A_{2A}) .
    • Validation : Compare with in vitro binding assays (e.g., radioligand displacement using 3^3H-ketanserin) .

Q. How does the compound’s bicyclic framework influence its metabolic stability in hepatic microsomes?

  • Experimental Design :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Major Phase I metabolites likely involve oxidation of the methanamine group or demethylation .
    • Key Factors : Steric shielding by dimethyl groups may reduce CYP450-mediated oxidation, enhancing metabolic stability .

Q. What strategies resolve contradictory data on the compound’s cytotoxicity in neuronal vs. non-neuronal cell lines?

  • Approach :

  • Dose-Response Studies : Test across 10 nM–100 µM in SH-SY5Y (neuronal) and HEK293 (non-neuronal) cells. Use MTT assays to quantify viability .
  • Mechanistic Analysis : Measure apoptosis markers (e.g., caspase-3 activation) and oxidative stress (ROS levels) to differentiate pathways .
    • Interpretation : Tissue-specific uptake (e.g., via amine transporters in neurons) may explain selectivity .

Methodological Considerations

Q. How can synthetic byproducts (e.g., ring-opened derivatives) be minimized during large-scale production?

  • Optimization :

  • Temperature Control : Maintain <50°C during HCl addition to prevent retro-Diels-Alder reactions .
  • Purification : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients to isolate the target compound from polar byproducts .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a neuroprotective agent?

  • Assay Portfolio :

  • Glutamate-Induced Excitotoxicity : Measure cell viability in primary cortical neurons post-glutamate challenge .
  • Mitochondrial Function : Assess OCR (oxygen consumption rate) via Seahorse XF Analyzer to detect ROS mitigation .
  • Tau Phosphorylation : Quantify p-tau levels in Alzheimer’s disease models using Western blot .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine powders .
  • Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

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